

An In-depth Technical Guide to the Anti-Angiogenic Effects of HS-345

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Compound of Interest

Compound Name: HS-345

Cat. No.: B15619300

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Disclaimer: The compound "**HS-345**" is a designated placeholder for the purpose of this technical guide. The data, protocols, and pathways described herein are based on the well-characterized multi-targeted tyrosine kinase inhibitor, sunitinib, to exemplify the required format and content for a comprehensive technical overview of an anti-angiogenic agent.

This guide is intended for researchers, scientists, and drug development professionals investigating the anti-angiogenic properties of novel therapeutic compounds. It provides a framework for data presentation, detailed experimental methodologies, and visualization of complex biological processes.

Executive Summary

HS-345 is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs) central to the process of angiogenesis. Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domains of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR- α and - β)[1][2][3]. By disrupting these signaling pathways, **HS-345** effectively curtails endothelial cell proliferation, migration, and tube formation, and reduces tumor microvessel density, leading to significant anti-tumor and anti-angiogenic activity in preclinical models[1][4][5].

Quantitative Data Summary

The anti-angiogenic activity of **HS-345** has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key efficacy data.

Table 2.1: In Vitro Efficacy of HS-345

Assay Type	Cell Line	Parameter Measured	Result (IC50/Ki)	Reference
Kinase Inhibition	Cell-free	VEGFR-2 (KDR/Flk-1) Kinase Activity	Ki = 9 nM	[6]
Kinase Inhibition	Cell-free	PDGFR-β Kinase Activity	Ki = 8 nM	[6]
Receptor Phosphorylation	NIH-3T3 (VEGFR-2 expressing)	VEGF- dependent VEGFR-2 Phosphorylation	IC50 = 10 nM	[6][7]
Receptor Phosphorylation	NIH-3T3 (PDGFR-β expressing)	PDGF- dependent PDGFR-β Phosphorylation	IC50 = 10 nM	[6][7]
Cell Proliferation	HUVEC	VEGF-induced Proliferation	IC50 = 40 nM	[6][7]
Cell Proliferation	HUVEC	General Cytotoxicity	IC50 ≈ 1.5 μM	[8][9]
Cell Sprouting	HUVEC	VEGF-A-induced Sprouting	IC50 = 0.12 μM	[7]

Table 2.2: In Vivo Efficacy of HS-345 in Xenograft Models

Tumor Model	Dosing Regimen	Primary Endpoint	Result	Reference
U87MG Glioblastoma	80 mg/kg/day (oral, 5 days on/2 off)	Microvessel Density (MVD)	74% reduction	[10]
U87MG Glioblastoma	80 mg/kg/day (oral, 5 days on/2 off)	Median Survival	36% increase	[10]
Ovarian Cancer	Not specified	Tumor Growth	1.6-fold reduction	[11]
Ovarian Cancer	Not specified	Microvessel Density (MVD)	2.5-fold reduction	[11]
Neuroblastoma	20-40 mg/kg/day (oral)	Angiogenesis	Dose-dependent MVD reduction	[4]
RENCA Lung Metastasis	60 mg/kg/day (oral)	Microvessel Density (MVD)	~70% reduction	[12]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are foundational for assessing the anti-angiogenic potential of compounds like **HS-345**.

Endothelial Cell Proliferation Assay (MTS/BrdU)

This assay quantifies the effect of **HS-345** on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

- **Cell Plating:** Seed HUVECs in 96-well plates at a density of 3,000-5,000 cells per well in complete endothelial growth medium (EGM). Allow cells to adhere overnight.
- **Serum Starvation:** Replace the medium with a low-serum basal medium (e.g., 0.1% FBS) and incubate for 12-24 hours to synchronize the cells.
- **Treatment:** Add varying concentrations of **HS-345** to the wells. Include a vehicle control (e.g., 0.1% DMSO).

- Stimulation: Add a pro-angiogenic stimulus, typically VEGF (e.g., 50 ng/mL), to all wells except for the negative control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Quantification (MTS): Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. Results are expressed as a percentage of viable cells relative to the vehicle-treated control.
- Quantification (BrdU): Alternatively, add BrdU labeling reagent for the final 2-4 hours of incubation. Detect incorporated BrdU using an anti-BrdU antibody-based ELISA kit.

Endothelial Cell Transwell Migration Assay

This assay assesses the ability of **HS-345** to inhibit the chemotactic migration of endothelial cells.

- Chamber Preparation: Place 24-well Transwell inserts (typically with an 8 µm pore size) into a 24-well plate.
- Chemoattractant: Add EGM containing a chemoattractant (e.g., 10% FBS or 50 ng/mL VEGF) to the lower chamber of each well.
- Cell Preparation: Harvest and resuspend HUVECs in a low-serum basal medium. Count the cells and adjust the concentration to 1×10^5 cells/mL.
- Treatment: Add varying concentrations of **HS-345** or vehicle control to the cell suspension.
- Seeding: Add 100-200 µL of the cell suspension (1×10^4 - 2×10^4 cells) to the upper chamber of each Transwell insert.
- Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.

- Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

In Vitro Tube Formation Assay

This assay evaluates the ability of **HS-345** to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

- Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Add 50 µL of the cold liquid matrix to each well of a pre-chilled 96-well plate.
- Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify into a gel.
- Cell Preparation: Harvest HUVECs and resuspend them in a low-serum basal medium at a density of $2-3 \times 10^5$ cells/mL.
- Treatment: Add varying concentrations of **HS-345** or vehicle control to the cell suspension.
- Seeding: Gently add 100 µL of the cell suspension ($2-3 \times 10^4$ cells) onto the surface of the solidified matrix.
- Incubation: Incubate the plate for 6-18 hours at 37°C. Avoid longer incubation times that could lead to monolayer formation.
- Visualization: Image the formation of tube-like networks using a light microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

In Vivo Tumor Xenograft Angiogenesis Model

This in vivo model assesses the effect of **HS-345** on tumor growth and the development of tumor-associated vasculature.

- Cell Implantation: Subcutaneously or orthotopically implant human tumor cells (e.g., U87MG glioblastoma, SK-N-BE(2) neuroblastoma) into immunocompromised mice (e.g., athymic

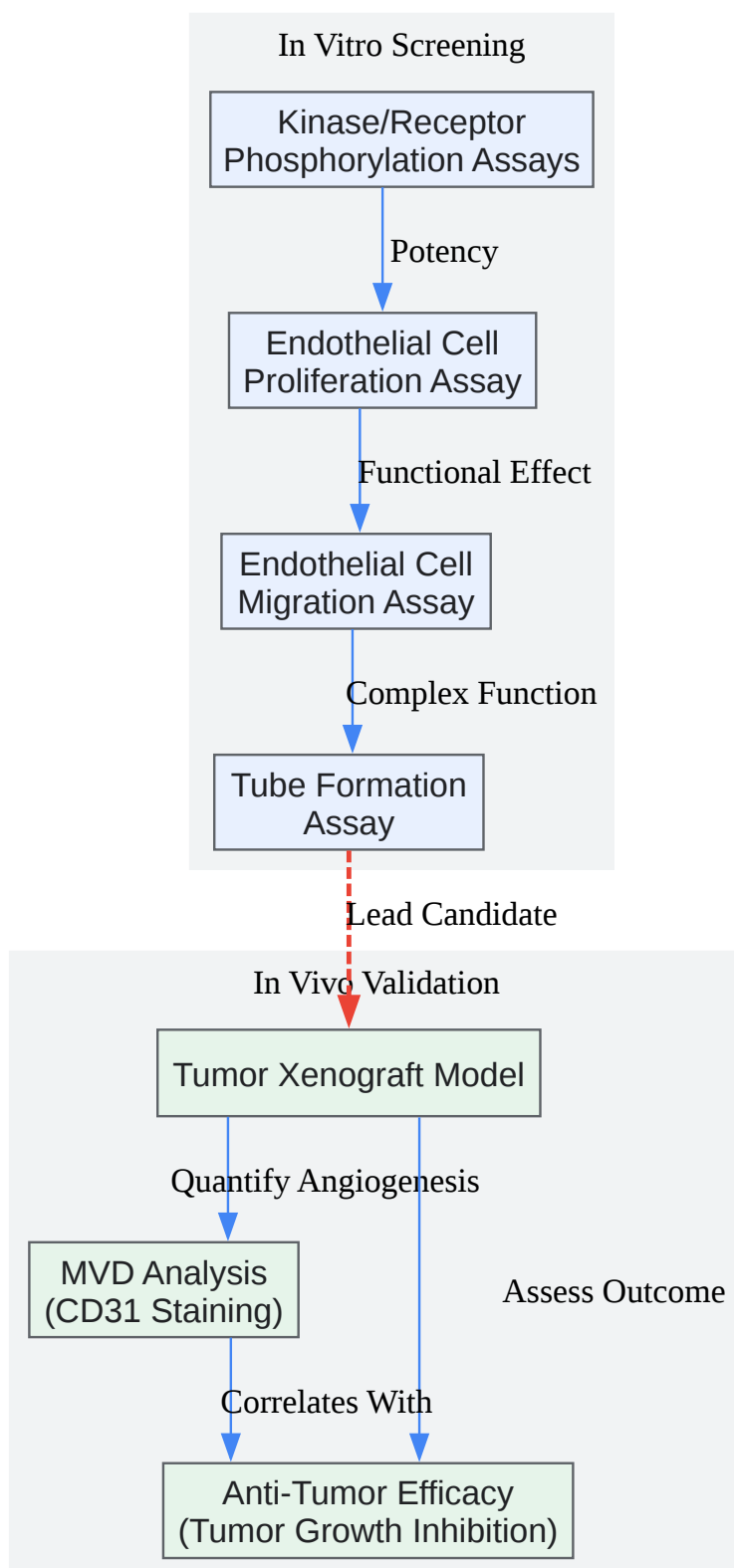
nude or SCID mice)[10][4].

- Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Treatment Initiation: Randomize mice into treatment and control groups. Administer **HS-345** orally via gavage at a predetermined dose and schedule (e.g., 40-80 mg/kg/day)[1][10]. The control group receives the vehicle solution.
- Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
- Endpoint and Tissue Collection: At the end of the study (e.g., after 2-3 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
- Angiogenesis Analysis (Immunohistochemistry): Fix tumors in formalin, embed in paraffin, and prepare sections. Perform immunohistochemical staining for an endothelial cell marker, such as CD31 or von Willebrand factor.
- Quantification of MVD: Capture images of the stained tumor sections and quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in several "hot spots" of high vascularity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-angiogenic properties of a test compound like **HS-345**, progressing from initial in vitro screening to in vivo validation.

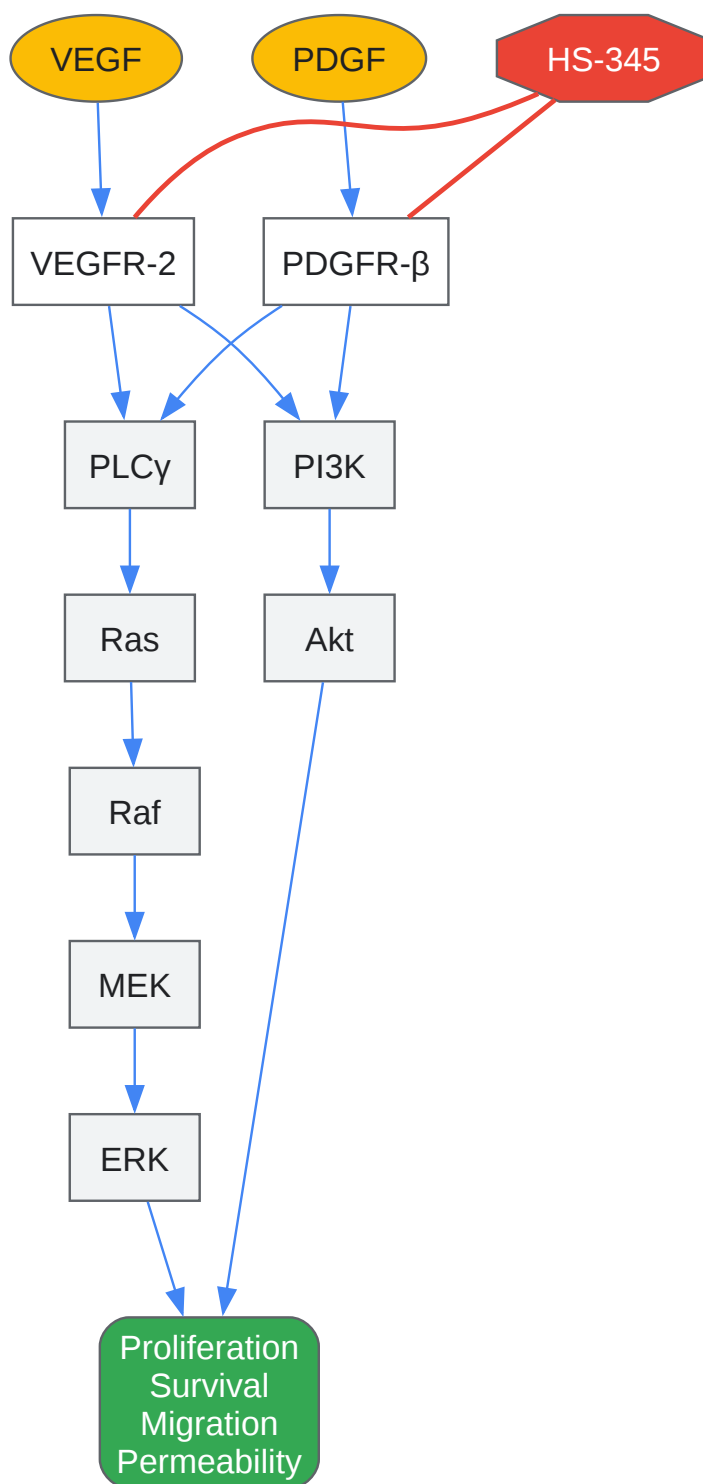


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Workflow for Anti-Angiogenic Compound Evaluation.

Core Signaling Pathway Inhibition by HS-345

HS-345 exerts its anti-angiogenic effects by simultaneously blocking VEGFR and PDGFR signaling cascades in endothelial cells and pericytes, respectively. This dual inhibition disrupts critical pathways for cell proliferation, survival, and migration.



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HS-345 Inhibition of VEGFR/PDGFR Signaling Pathways.

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